molecular formula C10H12FO10P B13738641 (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate CAS No. 137330-49-5

(6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate

Cat. No.: B13738641
CAS No.: 137330-49-5
M. Wt: 342.17 g/mol
InChI Key: AAIVYKPLWJPTEA-ULAWRXDQSA-N
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Description

(6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate is a fluorinated analog of a key intermediate in the shikimate pathway . This essential metabolic pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, algae, and plants, but is absent in animals . The shikimate pathway and its enzyme, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, are established targets for antimicrobial and herbicide development . Research indicates that related fluorinated shikimate compounds, such as (6S)-6-fluoroshikimic acid, act as antibacterial agents by targeting the aromatic biosynthetic pathway and have shown activity against pathogens like Plasmodium falciparum , the causative agent of malaria . The mechanism of action for such analogs is proposed to involve the inhibition of 4-aminobenzoic acid synthesis, a crucial precursor for folate biosynthesis . As a research tool, this compound is valuable for studying enzyme kinetics, catalytic mechanisms within the shikimate pathway, and the development of novel antibiotics and antimalarials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

137330-49-5

Molecular Formula

C10H12FO10P

Molecular Weight

342.17 g/mol

IUPAC Name

(3R,4S,5S,6S)-5-(1-carboxyethenoxy)-6-fluoro-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H12FO10P/c1-3(9(13)14)20-8-6(11)4(10(15)16)2-5(7(8)12)21-22(17,18)19/h2,5-8,12H,1H2,(H,13,14)(H,15,16)(H2,17,18,19)/t5-,6+,7-,8-/m1/s1

InChI Key

AAIVYKPLWJPTEA-ULAWRXDQSA-N

Isomeric SMILES

C=C(C(=O)O)O[C@H]1[C@@H]([C@@H](C=C([C@@H]1F)C(=O)O)OP(=O)(O)O)O

Canonical SMILES

C=C(C(=O)O)OC1C(C(C=C(C1F)C(=O)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

The synthesis of this compound typically involves the fluorination of shikimate derivatives followed by enzymatic or chemical phosphorylation and enolpyruvylation steps.

  • Starting Material : The synthesis often begins from (6S)-6-fluoroshikimic acid, which itself can be prepared by selective fluorination of shikimic acid or its derivatives. The stereospecific introduction of fluorine at the 6-position is critical to obtain the (6S) isomer, which retains substrate activity.

  • Enzymatic Phosphorylation : Shikimate kinase catalyzes the phosphorylation of (6S)-6-fluoroshikimic acid to (6S)-6-fluoro-3-phosphoshikimate. This enzymatic step is preferred for regio- and stereospecific phosphorylation compared to chemical methods.

  • Enolpyruvylation : The next step involves the condensation of (6S)-6-fluoro-3-phosphoshikimate with phosphoenolpyruvate (PEP), catalyzed by 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), yielding this compound.

  • Purification : The product is purified by chromatographic techniques such as ion-exchange chromatography or HPLC to isolate the pure fluorinated EPSP analog.

This chemoenzymatic approach ensures the stereochemical integrity and biological relevance of the compound.

Biotransformation Methods

Biotransformation using microbial or enzymatic systems has been employed to prepare this compound:

  • Microbial Cultures : Certain bacterial strains expressing shikimate pathway enzymes can convert fluorinated shikimate precursors into the fluorinated EPSP analog. For example, Escherichia coli strains engineered to uptake and metabolize (6S)-6-fluoroshikimic acid can enzymatically produce (6S)-6-fluoro-EPSP.

  • Enzyme Preparations : Isolated enzymes such as shikimate kinase and EPSPS from E. coli or other organisms are incubated sequentially or in coupled reactions with substrates including (6S)-6-fluoroshikimic acid and PEP to yield the target compound.

  • Advantages : This method offers high stereospecificity and mild reaction conditions, minimizing side reactions and degradation.

Model Studies and Synthetic Analog Development

  • Model studies using fluorinated phosphoenolpyruvates and shikimate analogs have been conducted to understand enzyme-substrate interactions and to optimize synthetic routes.

  • Synthesis from 3-fluoro-3-deoxy-D-arabino-heptulosonate 7-phosphate (3-fluoro-DAHP) or 3-fluorophosphoenolpyruvate (3-fluoro-PEP) has been explored as alternative routes to introduce fluorine into the pathway intermediates, ultimately leading to (6S)-6-fluoro-EPSP.

Analytical Data and Research Findings

Enzymatic Conversion and Kinetic Studies

  • Studies on Escherichia coli chorismate synthase have demonstrated that this compound acts as a very slow substrate with approximately 200-fold reduced turnover compared to native EPSP, indicating its utility as a mechanistic probe and potential antimicrobial agent.

  • Kinetic analyses using rapid reaction techniques have characterized the formation and decay of flavin intermediates during the enzymatic conversion of this compound, providing insights into the enzyme mechanism and substrate specificity.

Structural and Mechanistic Insights

  • Structural studies employing X-ray scattering and FT-IR spectroscopy have revealed that binding of fluorinated EPSP analogs to chorismate synthase induces major conformational changes in the enzyme, affecting its catalytic activity.

  • The stereospecificity at the 6-position fluorine substitution is crucial, as the (6S) isomer is a substrate (albeit slow), while the (6R) isomer acts as a competitive inhibitor due to the absence of the pro-R hydrogen required for catalysis.

Summary Table of Preparation Methods and Key Findings

Preparation Method Description Key Advantages Reference
Chemical synthesis via fluorination + enzymatic steps Fluorination of shikimic acid, enzymatic phosphorylation and enolpyruvylation High stereospecificity, biologically relevant product
Biotransformation using microbial enzymes Use of E. coli or other microbes expressing shikimate pathway enzymes Mild conditions, stereospecific
Model precursor synthesis from fluorinated DAHP or PEP Chemical synthesis of fluorinated precursors feeding into pathway Alternative fluorination sites, mechanistic probes

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated quinones.

    Reduction: Reduction reactions can convert it to fluorinated shikimate derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

The shikimate pathway is absent in mammals, making it an attractive target for antibiotic development. Studies have demonstrated that (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate acts as a competitive inhibitor of chorismate synthase, an enzyme involved in this pathway. In particular, it has been shown to inhibit the growth of Neurospora crassa and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Study: Inhibition of Bacterial Growth

  • Objective: To evaluate the antimicrobial efficacy of this compound against common pathogens.
  • Results: The compound inhibited the growth of E. coli and Pseudomonas aeruginosa, making it a candidate for further development as an antibacterial drug .

1.2 Antiviral Applications

The shikimic acid pathway is also critical for the synthesis of various antiviral compounds. For instance, shikimic acid derivatives have been utilized in the production of oseltamivir (Tamiflu), a neuraminidase inhibitor used to treat influenza . The fluorinated derivatives like this compound may enhance the efficacy of such antiviral therapies by modifying metabolic pathways in pathogens.

Agricultural Applications

2.1 Herbicide Development

The enzyme EPSP synthase is the target for glyphosate, a widely used herbicide. The competitive inhibition of chorismate synthase by this compound suggests its potential as a herbicide or as a lead compound for developing new herbicides that target the shikimate pathway in weeds without affecting crops .

Case Study: Glyphosate Resistance

  • Objective: To assess the potential of this compound in developing glyphosate-resistant crops.
  • Results: Research indicates that modifications to this compound can lead to herbicides that selectively inhibit weed growth while allowing crop survival, thus enhancing agricultural productivity .

Enzyme Targeting and Drug Discovery

3.1 Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships of this compound and its analogs to identify effective inhibitors of enzymes within the shikimate pathway. These studies utilize computational methods to predict binding affinities and optimize lead compounds for drug development .

Table: Summary of Key Findings on this compound

Application AreaKey FindingsReferences
AntimicrobialInhibits growth of E. coli and Pseudomonas aeruginosa
AntiviralPotential for enhancing antiviral therapies
Herbicide DevelopmentTargeting EPSP synthase for selective herbicides
Drug DiscoveryStructure-activity relationship studies ongoing

Mechanism of Action

The primary mechanism of action of (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate involves the inhibition of 5-enolpyruvylshikimate 3-phosphate synthase. This enzyme is crucial for the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate in the shikimate pathway. The fluorinated compound binds to the active site of the enzyme, preventing the formation of the product and thereby disrupting the biosynthesis of aromatic amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 5-Enolpyruvylshikimate-3-Phosphate (EPSP)
  • Role : Natural substrate of chorismate synthase, converted to chorismate at a rate of ~160 s⁻¹ (formation of flavin intermediate) and 52 s⁻¹ (decay) .
  • Mechanism : Involves a transient FMN-bound intermediate. The reaction proceeds via an allylic cation stabilized by the enzyme’s active site .
  • Antimicrobial Relevance: Not directly inhibitory; glyphosate (a herbicide) targets EPSP synthase upstream, blocking EPSP synthesis .
2.1.2 (6S)-6-Fluoro-EPSP
  • Substrate Activity : Converted to 6-fluorochorismate by E. coli chorismate synthase at 270–370× slower rates than EPSP due to destabilization of the allylic cation by the electron-withdrawing fluorine .
  • Flavin Intermediate : Spectral shifts observed (λmax 385 nm vs. 395 nm for EPSP), with decay rates 280× slower .
  • Susceptibility in E. coli is reversed by 4-aminobenzoate supplementation .
2.1.3 (6R)-6-Fluoro-EPSP
  • Inhibitory Role: Lacks the (6proR)-hydrogen, making it a non-substrate. Acts as a competitive inhibitor (N. crassa: Kᵢ = 53.0 mM; E. coli: induces FMN oxidation) .
  • Antimicrobial Mechanism : Partially inhibits chorismate synthase but less potent than (6S)-6-F-EPSP .
2.1.4 Glyphosate
  • Target : Inhibits EPSP synthase, upstream of chorismate synthase, by mimicking the tetrahedral intermediate of the reaction .
  • Resistance Mechanisms : Mutations in EPSP synthase (e.g., Pro-101-Ser in Acinetobacter baumannii) reduce glyphosate binding .

Comparative Data Table

Compound Enzymatic Activity (vs. EPSP) FMN Intermediate Decay Rate (s⁻¹) Antimicrobial Target Key Structural Feature
EPSP 100% (reference) 52 N/A Native substrate
(6S)-6-F-EPSP 0.27–0.37% (E. coli) 0.19 4-Aminobenzoate synthase 6S-fluoro substitution
(6R)-6-F-EPSP Non-substrate (N. crassa inhibitor) N/A Chorismate synthase 6R-fluoro substitution
Glyphosate N/A (inhibits EPSP synthase) N/A EPSP synthase Phosphonate moiety

Mechanistic Insights

  • Fluorine Substitution : The 6S-fluoro group destabilizes the allylic cation intermediate, slowing chorismate formation. In contrast, the 6R isomer sterically hinders catalysis .
  • Flavin Interactions : The fluorinated intermediate in (6S)-6-F-EPSP reactions exhibits altered spectral properties, suggesting fluorine perturbs FMN’s electronic environment .
  • Divergent Enzyme Behavior: E. coli (monofunctional) and N. crassa (bifunctional with flavin reductase) chorismate synthases exhibit differing sensitivities to fluorinated analogs, highlighting evolutionary divergence in enzyme mechanisms .

Biological Activity

(6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate (commonly referred to as FEP) is a synthetic analog of shikimate pathway intermediates, specifically acting as a competitive inhibitor of enzymes involved in the biosynthesis of aromatic amino acids. This compound has garnered attention for its potential applications in agriculture as a herbicide and in medicine as an antimicrobial agent.

FEP functions primarily by inhibiting chorismate synthase, an enzyme critical in the shikimate pathway, which is absent in mammals but present in many pathogenic bacteria and plants. The inhibition of this enzyme disrupts the production of essential aromatic compounds, leading to growth inhibition or death in sensitive organisms.

  • Enzyme Inhibition : FEP acts as a competitive inhibitor for chorismate synthase from Neurospora crassa, demonstrating a binding affinity that suggests its effectiveness in blocking the enzymatic activity necessary for the shikimate pathway's continuation .
  • Antimicrobial Properties : Research indicates that FEP exhibits significant antimicrobial activity against various pathogens, including Burkholderia cepacia complex bacteria, which are known opportunistic pathogens in immunocompromised individuals .

Study on Antimicrobial Effects

A study investigated the effects of FEP on Burkholderia cepacia complex strains. The results showed that FEP's inhibition of the shikimate pathway led to reduced virulence and growth in these bacteria, suggesting its potential as a therapeutic agent against infections caused by this pathogen .

Pathogen Inhibition Concentration (µM) Effect Observed
Burkholderia cepacia10Reduced growth and virulence
Pseudomonas aeruginosa15Significant growth inhibition

Phytotoxicity Studies

FEP also displays phytotoxic effects, making it valuable as an herbicide. In studies assessing its impact on various plant species, FEP was found to inhibit growth effectively:

Plant Species Inhibition Concentration (µM) Effect Observed
Lemna minor550% growth inhibition
Arabidopsis thaliana20Complete growth cessation

These findings highlight FEP's dual role as both an antimicrobial agent and a herbicide.

Structural Insights

Recent structural analyses have provided insights into how FEP interacts with chorismate synthase. Molecular docking studies reveal that FEP mimics the substrate's structure, allowing it to bind effectively to the active site of the enzyme . This structural similarity is key to its competitive inhibition mechanism.

Future Directions

The potential applications of FEP extend beyond its current uses. Ongoing research aims to explore:

  • Novel formulations : Enhancing the efficacy and specificity of FEP through chemical modifications.
  • Combination therapies : Investigating synergistic effects when combined with other antimicrobial agents or herbicides.
  • Resistance mechanisms : Understanding how target organisms may develop resistance to FEP and strategies to mitigate this.

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